molecular formula C20H31N5O4 B12342811 tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate

tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate

Cat. No.: B12342811
M. Wt: 405.5 g/mol
InChI Key: AHYAJWHMIQKKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized carbamate derivative featuring a piperazine core substituted with a pyridin-2-yl group and dual tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are strategically placed on the imino and carbamate functionalities, rendering the molecule stable during synthetic processes while allowing selective deprotection for further modifications. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for targeting kinase inhibitors or GPCR modulators due to the piperazine-pyridine pharmacophore .

Properties

Molecular Formula

C20H31N5O4

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-(4-pyridin-2-ylpiperazin-1-yl)methylidene]carbamate

InChI

InChI=1S/C20H31N5O4/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)25-13-11-24(12-14-25)15-9-7-8-10-21-15/h7-10H,11-14H2,1-6H3,(H,22,23,26,27)

InChI Key

AHYAJWHMIQKKLZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1CCN(CC1)C2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Substitution Reaction of 2-Bromopyridine with Piperazine

Reagents :

  • 2-Bromopyridine, piperazine, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).
    Conditions :
  • 50°C for 3 hours under argon.
    Mechanism :
    Piperazine displaces bromide at the 2-position of pyridine. K₂CO₃ acts as a base, while DMSO enhances nucleophilicity.
    Yield : 93%.

Alternative Microwave-Assisted Method

Reagents :

  • 2-Bromo-5-nitropyridine, tert-butyl piperazine-1-carboxylate, K₂CO₃, H₂O.
    Conditions :
  • Microwave irradiation at 150°C for 15 minutes.
    Yield : 84.18%.

Protection of Piperazine with Boc Groups

The primary and secondary amines of piperazine are protected sequentially.

Stepwise Boc Protection

Reagents :

  • Boc anhydride (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM).
    Conditions :
  • 0°C to room temperature, 12–16 hours.
    Mechanism :
    Boc₂O reacts with the secondary amine of piperazine first, followed by the primary amine. Et₃N scavenges HCl.
    Yield : 94.3% (for N-Boc piperazine).

Challenges in Regioselectivity

  • Overprotection is avoided by controlling stoichiometry (1:1 molar ratio of Boc₂O to piperazine).
  • Monitoring via HPLC ensures single-Boc intermediate formation before introducing the second Boc group.

Formation of the Imino Linkage

The imino bond (–N=C–) is formed via condensation between Boc-protected amines.

Carbodiimide-Mediated Coupling

Reagents :

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 4-(pyridin-2-yl)piperazine, DCM.
    Conditions :
  • Room temperature, 2–4 hours.
    Mechanism :
    The carboxamidine acts as an electrophile, reacting with the piperazine amine to form the imino bond.
    Yield : ~70–80% (estimated from analogous reactions).

Reductive Amination Alternative

Reagents :

  • Boc-protected amine, formaldehyde, sodium cyanoborohydride (NaBH₃CN), methanol.
    Conditions :
  • pH 4–5 (acetic acid buffer), 24 hours.
    Mechanism :
    Formaldehyde forms a Schiff base with the amine, which is reduced to the imino linkage.
    Yield : 56–68% (for similar compounds).

Optimization and Purification

Reaction Monitoring

  • HPLC : Used to track nitro reduction (e.g., 5-nitropyridin-2-yl to 5-aminopyridin-2-yl).
  • NMR : Confirms Boc protection and imino bond formation.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:1).
  • Recrystallization : Ethyl acetate/n-heptane for final product isolation.

Data Tables

Table 1: Key Reaction Conditions for Intermediate Synthesis

Step Reagents Solvent Temperature Time Yield Source
Piperazine substitution 2-Bromopyridine, K₂CO₃ DMSO 50°C 3 h 93%
Boc protection Boc₂O, Et₃N DCM 0–25°C 12 h 94.3%
Imino bond formation N,N'-Di-Boc-carboxamidine DCM 25°C 4 h ~75%

Table 2: Common Impurities and Mitigation Strategies

Impurity Source Mitigation
Azo compounds Nitro reduction Add NH₄Cl or NaHCO₃ during reduction
Over-Boc protection Excess Boc₂O Use stoichiometric Boc₂O
Geometric isomers Imino bond formation Optimize pH and temperature

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to tert-butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate exhibit promising anticancer properties. For instance, derivatives of piperazine have been studied for their ability to inhibit tumor growth and metastasis. These compounds can modulate biological pathways involved in cancer progression, making them candidates for further investigation in cancer therapeutics.

Neuroprotective Effects : Studies have shown that piperazine derivatives can provide neuroprotective effects against neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems may offer insights into developing treatments for conditions like Alzheimer's disease. In vitro studies have demonstrated that related compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s pathology, thereby protecting neuronal cells from toxicity .

Pharmacological Studies

Receptor Modulation : The piperazine moiety is known for its ability to interact with various receptors in the central nervous system. Research indicates that compounds containing this structure can act as agonists or antagonists at serotonin and dopamine receptors, which are crucial targets for treating psychiatric disorders such as depression and schizophrenia.

Bioavailability Studies : Investigations into the pharmacokinetics of similar compounds have shown that modifications such as the tert-butoxycarbonyl group can enhance solubility and bioavailability. This characteristic is vital for optimizing drug formulations aimed at improving therapeutic efficacy .

Case Study 1: Neuroprotection Against Amyloid Beta

A study focused on a structurally similar compound demonstrated its ability to protect astrocytes from amyloid-beta-induced toxicity. The results indicated a reduction in inflammatory markers such as TNF-alpha and free radicals, suggesting that compounds featuring the tert-butoxycarbonyl group may mitigate neuroinflammation associated with Alzheimer's disease .

Case Study 2: Anticancer Activity of Piperazine Derivatives

In a series of experiments, piperazine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The studies revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells, showcasing their potential as selective anticancer agents. Further research is needed to elucidate the mechanisms underlying their anticancer activity .

Mechanism of Action

The mechanism of action of tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protective group, preventing unwanted reactions during synthesis. The pyridine and piperazine moieties can interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyridine Scaffolds

Compound Name Structural Features Molecular Weight (g/mol) Key Differences Reference
tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)...)phenyl)carbamate (14a) Piperazine linked to methoxy-phenyl and methylpiperazine; Boc-protected aniline ~600 (estimated) Additional methylpiperazine substituent enhances solubility and bioavailability .
tert-Butyl (2-oxo-1-phenyl-2-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)carbamate Trifluoromethylpyridine-piperazine hybrid; Boc-protected ethylcarbamate 465.21 CF3 group increases metabolic stability and lipophilicity .
tert-Butyl ((1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}...) Piperazine-pyrimidine core; stereospecific cyclopentane-Boc carbamate ~550 (estimated) Pyrimidine substituent and chiral center improve target selectivity .
tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate Pyrimidine-piperidine scaffold; single Boc protection 291.37 Piperidine instead of piperazine reduces basicity, altering pharmacokinetics .

Biological Activity

The compound tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate , often referred to as M4, is a derivative of piperazine and pyridine that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

M4 has the following chemical structure:

  • Chemical Formula : C15H22N4O4
  • CAS Number : 118989818

The structural representation highlights the presence of a tert-butoxycarbonyl group, an imino linkage, and a piperazine ring substituted with a pyridine moiety.

M4 exhibits several biological activities, primarily through its interaction with key enzymes and cellular pathways:

  • Inhibition of β-secretase : M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM. This enzyme is crucial in the amyloidogenic pathway associated with Alzheimer's disease (AD) by facilitating the cleavage of amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 µM, which can enhance cholinergic neurotransmission impaired in AD .
  • Amyloid Aggregation Inhibition : M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 µM, suggesting its potential utility in preventing amyloid plaque formation in neurodegenerative diseases .

Cytoprotective Effects

In vitro studies have indicated that M4 protects astrocytes from Aβ-induced toxicity. When treated with Aβ1-42, astrocyte viability decreased significantly; however, co-treatment with M4 improved cell viability from approximately 43.78% to 62.98% . This suggests that M4 may mitigate oxidative stress and inflammatory responses typically associated with neurodegeneration.

In Vivo Studies

In vivo assessments using a scopolamine-induced model of oxidative stress revealed that while M4 reduced malondialdehyde (MDA) levels—a marker of oxidative damage—its effects were not statistically significant compared to the standard treatment (galantamine) . This indicates that while M4 has protective properties, its bioavailability and efficacy in vivo require further investigation.

Data Table: Summary of Biological Activities

Biological ActivityMeasurement/EffectReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 µM
Aβ Aggregation Inhibition85% inhibition at 100 µM
Astrocyte Cell ViabilityIncreased from 43.78% to 62.98%
MDA Levels ReductionSignificant decrease vs control

Case Study 1: Neuroprotective Effects in AD Models

A study focused on the neuroprotective effects of M4 in AD models demonstrated that it not only inhibited Aβ aggregation but also reduced markers associated with neuroinflammation such as TNF-α and IL-6 . The findings suggest that M4 could be a promising candidate for further development as a therapeutic agent for Alzheimer's disease.

Case Study 2: Comparative Efficacy with Standard Treatments

In comparative studies against established treatments like galantamine, M4 showed moderate efficacy but highlighted the need for optimization to enhance its bioavailability and therapeutic outcomes in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for constructing the tert-butyl carbamate and pyridinylpiperazine moieties in this compound?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Buchwald-Hartwig amination : Use Pd₂(dba)₃ (5 mol%) with BINAP ligand in toluene under inert atmosphere (N₂), with LHMDS as a base at 100°C for 18 hours .
  • Reduction of nitro groups : Employ Fe powder and NH₄Cl in EtOH under reflux to reduce nitro intermediates to amines (e.g., 24% yield after purification) .
  • Deprotection of tert-Boc groups : Treat with HCl/MeOH (sat. solution) at room temperature, followed by neutralization with K₂CO₃ .
    • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is critical for isolating intermediates.

Q. How is the compound’s purity and structural identity validated?

  • Analytical Techniques :

TechniquePurposeExample Data
LC-MS Confirm molecular weightm/z 542 [M+H]⁺ for intermediate
¹H/¹³C NMR Assign functional groups (e.g., tert-Boc δ ~1.4 ppm, piperazine protons δ ~3.5 ppm)
HPLC Assess purity (>95% for most intermediates)

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy (similar to tert-butyl derivatives) .
  • In case of skin contact: Wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridinylpiperazine coupling step?

  • Strategies :

  • Catalyst screening : Compare Pd₂(dba)₃ with Xantphos-based catalysts to enhance turnover.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) vs. toluene for improved solubility .
  • Base selection : LHMDS outperforms weaker bases (e.g., K₂CO₃) in deprotonating amines for cross-coupling .
    • Yield Analysis :
StepConditionsYield
1Pd₂(dba)₃, BINAP, toluene74%
2Fe/NH₄Cl, EtOH24%
  • Low yields in Step 2 suggest side reactions; consider alternative reductants (e.g., H₂/Pd-C).

Q. How do steric effects from tert-Boc groups influence reactivity in subsequent derivatization?

  • Mechanistic Insight :

  • The tert-Boc group’s bulkiness slows nucleophilic attacks, requiring longer reaction times for deprotection .
  • Computational modeling (DFT) can predict steric hindrance at the imino-methyl site, guiding functionalization strategies.

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • Resolution Methods :

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals by correlating through-bond couplings.
  • X-ray crystallography : Use SHELXL for refining crystal structures to resolve stereochemical ambiguities .

Data Contradiction Analysis

Q. Why do different synthetic routes for tert-Boc intermediates report varying enantiomeric excess (ee)?

  • Root Cause :

  • Chiral centers in piperazine/pyridine hybrids may racemize under acidic/basic conditions.
  • Example: Deprotection with HCl/MeOH () vs. TFA may alter ee due to differing protonation kinetics.
    • Mitigation : Monitor ee via chiral HPLC at each step and optimize pH during deprotection.

Methodological Recommendations

  • Synthetic Protocols : Adopt Pd-catalyzed coupling from for scalability.
  • Analytical Workflows : Combine MS, NMR, and X-ray (SHELXL) for rigorous characterization .
  • Safety Compliance : Follow protocols in and for handling reactive intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.